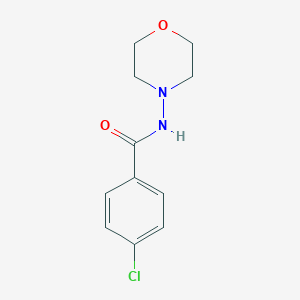
4-chloro-N-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-morpholinyl)benzamide, also known as CMH-1, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(4-morpholinyl)benzamide is not fully understood. However, it is believed to inhibit the activity of the protein HSP90, which is involved in the regulation of cell growth and survival. By inhibiting HSP90, 4-chloro-N-(4-morpholinyl)benzamide may induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
4-chloro-N-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, induce apoptosis in cancer cells, and protect neurons from damage in neurodegenerative diseases. 4-chloro-N-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(4-morpholinyl)benzamide in lab experiments is its potential use in cancer research and the treatment of neurodegenerative diseases. 4-chloro-N-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying these diseases. However, one limitation of using 4-chloro-N-(4-morpholinyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 4-chloro-N-(4-morpholinyl)benzamide in humans.
Direcciones Futuras
There are several future directions for research involving 4-chloro-N-(4-morpholinyl)benzamide. One area of research is the development of more potent and selective HSP90 inhibitors. Another area of research is the investigation of the potential use of 4-chloro-N-(4-morpholinyl)benzamide in the treatment of other diseases such as inflammatory diseases and viral infections. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(4-morpholinyl)benzamide in humans and to develop potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-morpholinyl)benzamide involves the reaction of 4-chlorobenzoic acid and morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-morpholinyl)benzamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chloro-N-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
5569-63-1 |
|---|---|
Nombre del producto |
4-chloro-N-(4-morpholinyl)benzamide |
Fórmula molecular |
C11H13ClN2O2 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
4-chloro-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Clave InChI |
ZDDDYKVPVXQJIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
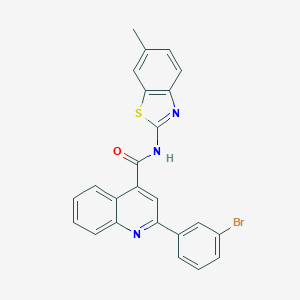
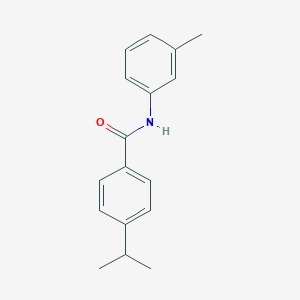
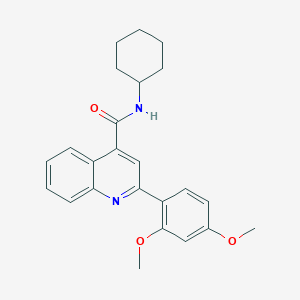
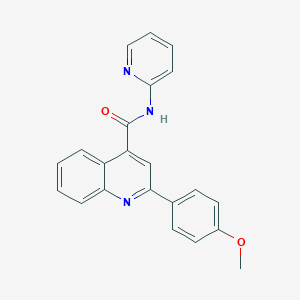
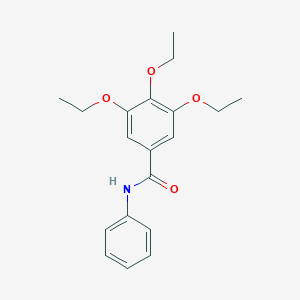
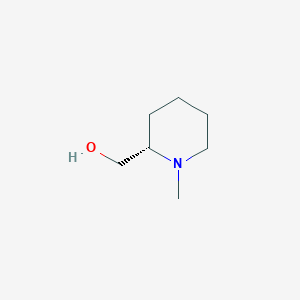


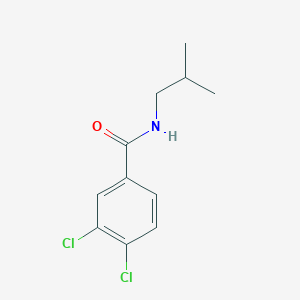
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)